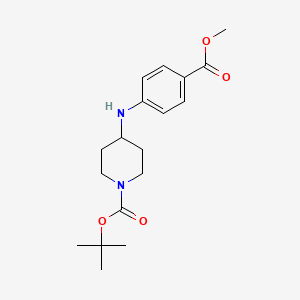

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate

描述

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals and chemical products. It is known for its role in the production of fentanyl and its analogues, which are potent synthetic opioids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate typically involves the reaction of N-BOC-4-piperidinone with aniline and sodium triacetoxyborohydride (STAB) in dichloromethane . The reaction is carried out under cooling conditions to control the exothermic nature of the process. The intermediate product is then subjected to further reactions, such as acylation with propionyl chloride in the presence of diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, exhibit significant anticancer properties.

- Mechanism of Action : These compounds often inhibit cancer cell growth by targeting tubulin polymerization, a critical process for cell division. For instance, studies have shown that related compounds bind to the colchicine site of tubulin, leading to cytotoxic effects on cancer cells .

- Case Study : A study evaluated various derivatives against cancer cell lines, reporting IC50 values ranging from 25 to 440 nM. The presence of specific functional groups was essential for enhancing antiproliferative activity .

| Compound Name | IC50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound A | 25 | HeLa |

| Compound B | 440 | L1210 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has also been explored for its potential to inhibit specific enzymes, which can be crucial in developing treatments for diseases where enzyme activity is dysregulated.

- Example : Research into β-lactamase enzymes has highlighted the importance of carboxylate-binding pockets, where similar compounds can be designed to enhance binding affinity and specificity .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the piperidine ring.

- Introduction of the methoxycarbonyl and phenylamino groups.

- Protection and deprotection strategies to ensure yield and purity.

These synthetic methodologies are vital for producing the compound in sufficient quantities for biological evaluation.

Drug Development

With ongoing research into its anticancer properties, there is potential for further development into clinical candidates. The selective cytotoxicity observed in studies suggests that it could be refined into a targeted therapy with fewer side effects compared to traditional chemotherapeutics.

Structure-Activity Relationship Studies

Continued exploration into the structure-activity relationships (SAR) of this compound could lead to the identification of more potent analogs, enhancing its efficacy against resistant cancer cell lines.

作用机制

The mechanism of action of tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate involves its conversion to active metabolites that interact with specific molecular targets. In the case of fentanyl synthesis, the compound is converted to fentanyl, which acts on the mu-opioid receptors in the brain to produce analgesic effects .

相似化合物的比较

Similar Compounds

N-Phenyl-4-piperidinamine (4-AP): Another precursor used in the synthesis of fentanyl.

N-Phenethyl-4-piperidone (NPP): A key intermediate in the production of fentanyl analogues.

4-anilino-N-phenethylpiperidine (ANPP): Another important precursor in fentanyl synthesis.

Uniqueness

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is unique due to its specific structure, which allows for efficient conversion to fentanyl and its analogues. Its tert-butyl group provides steric hindrance, enhancing the stability and selectivity of the reactions it undergoes .

生物活性

Tert-butyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, also known by its CAS number 1815591-96-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C19H25N3O4

- Molecular Weight : 359.42 g/mol

- InChIKey : YGNGSBREWOHUMA-UHFFFAOYSA-N

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methoxycarbonyl phenylamino moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the methoxycarbonyl and phenylamino groups. This synthetic pathway is essential for producing derivatives that exhibit enhanced pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, compounds structurally related to this compound have been shown to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against various cancer cell lines, including HeLa and K562 cells . These compounds function by disrupting tubulin polymerization, thereby inhibiting cell division.

The selectivity of these compounds for cancer cells over normal cells has been highlighted in research. For instance, when tested on human peripheral blood mononuclear cells (PBMCs), the IC50 values were over 20 µM, indicating minimal toxicity to normal cells while effectively targeting malignant cells . This selective action suggests a mechanism that preferentially affects rapidly dividing cells, characteristic of many anticancer agents.

Case Studies

Case Study 1: In Vitro Evaluation

In a study evaluating various derivatives of piperidine-based compounds, this compound was tested against several cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in the G2/M phase of the cell cycle .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tert-butyl 4-(methoxycarbonyl)phenylamino piperidine | HeLa | 0.75 |

| Tert-butyl 4-(methoxycarbonyl)phenylamino piperidine | K562 | 0.70 |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the methoxycarbonyl group significantly influenced the biological activity of the compound. Variations in substituents on the phenyl ring were found to enhance or diminish antitumor efficacy, underscoring the importance of this moiety in drug design .

属性

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-14-7-5-13(6-8-14)16(21)23-4/h5-8,15,19H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLYBIDNSJWLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。